molecular formula C9H9N3O2 B3164376 Ethyl 3-amino-4-cyanopyridine-2-carboxylate CAS No. 89241-94-1

Ethyl 3-amino-4-cyanopyridine-2-carboxylate

Cat. No. B3164376
CAS RN: 89241-94-1
M. Wt: 191.19 g/mol
InChI Key: BBWGALGTLJAQJF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyanopyridine-2-carboxylate is a chemical compound. Its exact properties and applications are not well-documented in the available literature .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-amino-4-cyanopyridine-2-carboxylate are not available, there are methods for synthesizing similar compounds. For instance, ethyl 4-cyanopyridine-2-carboxylate can be obtained by heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of cyanoacetohydrazides with various reactants leading to the construction of heterocycles .

Scientific Research Applications

1. Chemical Synthesis and Heterocyclic Scaffold Development

  • Ethyl 3-amino-4-cyanopyridine-2-carboxylate derivatives play a crucial role in the formation of complex heterocyclic scaffolds. For instance, they are used in the Thorpe–Ziegler-type reaction to produce pyrido[3″,2″:4′,5′]thieno[2′,3′:5,6]pyrido[4,3-d]pyrimidine derivatives, which are important in medicinal chemistry for their potential biological activities (Lebedyeva et al., 2012).

2. Synthesis of Pyrido and Imidazo Derivatives

  • This compound is instrumental in synthesizing various pyrido and imidazo derivatives. These synthesized compounds have significant applications in the development of new drugs and materials with unique properties (Arrault et al., 2002).

3. Creation of Antimicrobial and Antifungal Agents

  • Ethyl 3-amino-4-cyanopyridine-2-carboxylate-based compounds are used in creating antimicrobial and antifungal agents. Their ability to form complex heterocycles makes them valuable in synthesizing new compounds with potential biological activities (Mohamed, 2014).

4. Photophysical Property Studies

  • Studies on the photophysical properties of these derivatives are conducted to understand their potential applications in optoelectronics and fluorescence-based technologies (Ershov et al., 2019).

5. Exploration of Hypoglycemic Properties

  • Research includes exploring the hypoglycemic properties of these compounds, potentially leading to new treatments for diabetes and related disorders (Proshchenkova et al., 2021).

6. Synthesis of New Thieno[2,3-b]pyridines

  • They are used in synthesizing new thieno[2,3-b]pyridines, a class of compounds with various pharmacological activities, including anticancer, antibacterial, and antiviral properties (Mohamed et al., 2007).

7. Phase Transfer Catalysis in Synthesis

  • In synthesis processes, these compounds are used under phase transfer catalysis conditions, highlighting their versatility in organic synthesis and potential in industrial-scale production (Shah, 2011).

properties

IUPAC Name

ethyl 3-amino-4-cyanopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7(11)6(5-10)3-4-12-8/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWGALGTLJAQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625793
Record name Ethyl 3-amino-4-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-cyanopyridine-2-carboxylate

CAS RN

89241-94-1
Record name Ethyl 3-amino-4-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of ethyl 2-cyano-2-(formylamino)acetate J. Org. Chem., 1979, 44, 3835; 0.47 g, 0.003 mol), acrylonitrile (1.2 ml, 0.018 mol) and trifluoroacetic acid (0.02 ml, 0.0003 mol) in 1,2-dichloroethane (4 ml) was heated under reflux for 3 days. The solvent was removed by evaporation under vacuum, the residue dissolved in dichloromethane (30 ml) and the resulting solution washed with saturated aqueous sodium bicarbonate solution (30 ml). The aqueous phase was washed with dichloromethane (30 ml) and the organic solutions then combined, dried (MgSO4) and evaporated under vacuum. Chromatography of the residue on silica gel (12 g), eluting with dichloromethane:methanol (100:1), followed by crystallisation from acetone: hexane, gave the title compound as a colourless solid (0.12 g, 21%), m.p. 114°-116° C. Found: C,56.89; H,4.75; N,22.08. C9H9N3O2 requires C,56.54; H,4.75; N,21.98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S SHIMADA, H MAEDA - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
… The reaction of 4a with acrylonitrile (3c) in the presence of the acid afforded ethyl 3-amino-4-cyanopyridine-2carboxylate (Se). The 1H—NMR spectrum of Se showed pyridine ring …
Number of citations: 7 www.jstage.jst.go.jp
嶋田定勝, 前田博 - Chemical and Pharmaceutical Bulletin, 1983 - jlc.jst.go.jp
… The reaction of 4a with acrylonitrile (3c) in the presence of the acid afforded ethyl 3-amino-4-cyanopyridine-2carboxylate (Se). The 1H—NMR spectrum of Se showed pyridine ring …
Number of citations: 3 jlc.jst.go.jp

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